molecular formula C14H21BBrNO2 B037313 4-Bromophenylboronic acid N-butyldiethanolamine ester CAS No. 1257642-68-4

4-Bromophenylboronic acid N-butyldiethanolamine ester

Cat. No.: B037313
CAS No.: 1257642-68-4
M. Wt: 326.04 g/mol
InChI Key: ZBXYTGCVRYVFCP-UHFFFAOYSA-N
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Description

4-Bromophenylboronic acid N-butyldiethanolamine ester is a strategically protected boronic acid derivative of significant value in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. The compound functions as a crucial synthetic intermediate where the boronic acid moiety is shielded as a stable, cyclic ester with N-butyldiethanolamine. This protection strategy is essential for simplifying handling and storage, as protected boronic acids often exhibit enhanced stability compared to their parent boronic acids, which can be prone to dehydration and protodeboronation. In practice, this reagent enables sequential functionalization strategies. The bromo substituent on the aromatic ring can be selectively manipulated in palladium-catalyzed reactions, such as Suzuki-Miyaura cross-couplings, to form biaryl systems. Subsequently, the protected boronate ester can be deprotected under mild acidic conditions to regenerate the highly reactive boronic acid, unlocking its potential for a second round of transformation. This controlled reactivity makes it a powerful building block for the modular construction of complex molecules, pharmaceuticals, and functional materials. The solid form of the compound further ensures convenient weighing and handling in a laboratory setting. This product is intended for research applications and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-(4-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXYTGCVRYVFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584898
Record name 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257642-68-4
Record name 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257642-68-4
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 4-bromophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dichloromethane. The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydroxide).

    Oxidation: Oxidizing agents (hydrogen peroxide, sodium periodate), solvents (water, methanol).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

Major Products:

  • Substituted derivatives of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane.
  • Boronic acids or esters.
  • Reduced derivatives with modified bromophenyl groups.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromophenylboronic Acid MIDA Ester

  • Synthesis and Physical Properties: Synthesized using methyliminodiacetic acid (MIDA), this ester is crystalline and stable, with X-ray crystallographic data confirming its structure . It is widely employed in automated iterative synthesis due to its robustness and compatibility with diverse reaction conditions .
  • Reactivity : MIDA esters exhibit controlled hydrolytic stability, enabling sequential cross-coupling reactions. For example, allylation of the MIDA ester yields 4-allylbromobenzene with 90% efficiency .
  • Applications : Preferred in iterative Suzuki-Miyaura couplings and automated synthesis workflows .

4-Bromophenylboronic Acid Pinacol Ester

  • Synthesis : Prepared via pinacol protection (CAS 68716-49-4) with 98% purity .
  • Stability and Reactivity : While effective in Suzuki-Miyaura reactions, pinacol esters show lower kinetic stability. Silica column chromatography recovery is only 67%, compared to near-quantitative recovery for more stable esters like xanthopinacol (xpin) .
  • Applications : Common in regioselective cross-coupling due to bromine’s directing effects .

4-Bromophenylboronic Acid Xanthopinacol (Xpin) Ester

  • Synthesis and Stability : Xpin esters are bench-stable, resisting hydrolysis for weeks and transesterification for >100 hours. X-ray data reveals steric hindrance around boron, contributing to exceptional kinetic stability .
  • Performance : Recovered in 99% yield during silica chromatography, outperforming pinacol esters .

4-Bromophenylboronic Acid Neopentyl Glycol Ester

  • Properties: Listed under CAS 183677-71-6 with 95% purity . Limited data exist, but neopentyl glycol esters are generally hydrolytically stable due to bulky substituents.

N-Butyldiethanolamine Ester vs. Other Esters

Property N-Butyldiethanolamine Ester MIDA Ester Pinacol Ester Xpin Ester
CAS Number 1257642-68-4 943552-04-3 68716-49-4 N/A
Yield 95% 90% 86–91% 86–91%
Melting Point 126–127°C Crystalline solid Variable Crystalline
Hydrolytic Stability Moderate (equilibrium-dependent) High Low Very High
Chromatography Recovery N/A N/A 67% 99%
Key Application Solid-phase synthesis (analogous to DEAM-PS ) Automated synthesis Suzuki couplings High-stability contexts

Key Research Findings

  • Stability Hierarchy: Xpin > MIDA > N-butyldiethanolamine > Pinacol. Xpin esters resist hydrolysis and transesterification, while pinacol esters degrade under aqueous conditions .
  • Synthetic Utility: MIDA and N-butyldiethanolamine esters are favored for high-yield, scalable syntheses, whereas pinacol esters are cost-effective for single-step couplings .
  • Solid-Phase Compatibility: N-butyldiethanolamine-based esters (analogous to DEAM-PS) enable resin-to-resin transfer reactions, simplifying combinatorial library synthesis .

Biological Activity

4-Bromophenylboronic acid N-butyldiethanolamine ester, a boron-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromophenyl group and a butyl chain, which are believed to enhance its reactivity and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄BBrNO₂
  • Molecular Weight : 285.05 g/mol
  • CAS Number : 1257642-68-4
  • Density : 1.7 g/cm³
  • Melting Point : 284-288 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the boron atom allows for unique interactions with enzymes and receptors that contain boron-binding sites, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or bacterial metabolism.
  • Modulation of Cellular Pathways : It could affect pathways related to oxidative stress and apoptosis, contributing to its anticancer properties.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines while sparing normal cells. In vitro studies demonstrated that:

  • Cytotoxicity : The compound showed high cytotoxicity against breast cancer cell lines (e.g., MCF-7) with an IC₅₀ value of approximately 18.76 µg/mL .

Antibacterial Activity

Boronic acids are known for their antibacterial properties. The synthesized compound has been tested against various bacterial strains, showing effective inhibition at concentrations as low as 6.50 mg/mL against Escherichia coli . This suggests potential applications in treating bacterial infections.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated through various assays, including:

  • DPPH Scavenging Activity : IC₅₀ value of 0.14 ± 0.01 µg/mL.
  • ABTS Radical Scavenging : IC₅₀ value of 0.11 ± 0.01 µg/mL.
    These results indicate that the compound possesses strong antioxidant properties, which may contribute to its overall therapeutic effects .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • The compound is synthesized through the reaction of 4-bromophenylboronic acid with N-butyldiethanolamine under controlled conditions, often using solvents like dichloromethane.
  • Biological Evaluation :
    • A study demonstrated that a derivative of phenyl boronic acid exhibited superior biological activity compared to its parent compound quercetin, highlighting the enhanced efficacy of boron-containing compounds in therapeutic applications .
  • Histological Analysis :
    • Histological evaluations in animal models indicated no significant toxic effects on healthy tissues while demonstrating targeted action against cancerous cells .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntibacterial ActivityAntioxidant Activity
This compoundHighEffectiveStrong
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocaneModerateModerateModerate
Boron-based quercetin derivativesHighVariableHigh

Q & A

Q. What are the established synthetic routes for preparing 4-bromophenylboronic acid N-butyldiethanolamine ester?

The compound is synthesized via esterification of 4-bromophenylboronic acid with N-butyldiethanolamine (H₂bdea). Evidence indicates that brominated phenylboronic acid derivatives can be converted into N-butyldiethanolamine esters with yields exceeding 86% under optimized conditions, typically involving reflux in aprotic solvents (e.g., acetonitrile) and catalytic acid or base . Key steps include stoichiometric control of reactants and purification via recrystallization or column chromatography.

Q. Which spectroscopic and analytical methods are critical for characterizing this boronic ester?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), infrared (IR) spectroscopy for boronic ester B-O stretching (~1350–1310 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. X-ray crystallography may be employed for solid-state structural elucidation, as demonstrated for analogous Co-Y clusters synthesized with H₂bdea . Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis (reported for similar esters at 67–69°C) .

Advanced Research Questions

Q. How does esterification of 4-bromophenylboronic acid alter its reactivity in cross-coupling reactions compared to the free boronic acid?

Boronic esters generally exhibit enhanced stability against proto-deboronation and moisture, enabling milder reaction conditions in Suzuki-Miyaura couplings. However, the electron-donating N-butyldiethanolamine group may reduce electrophilicity of the boron center, potentially slowing transmetallation. Comparative kinetic studies using 4-bromophenylboronic acid and its ester in model reactions (e.g., coupling with aryl halides) are recommended to quantify reactivity differences .

Q. What experimental challenges arise in maintaining the stability of this ester during storage and reactions?

Boronic esters are moisture-sensitive and prone to hydrolysis. Storage at 0–6°C under inert atmosphere (argon/nitrogen) is critical, as noted for structurally similar pinacol esters . During reactions, anhydrous solvents (e.g., THF, DMF) and molecular sieves can mitigate decomposition. Evidence from enzyme inhibition studies highlights the use of methanolic solutions for stable inhibitor preparation, though prolonged exposure to protic solvents should be avoided .

Q. How can researchers optimize synthesis to maximize yield while minimizing side products?

Key parameters include:

  • Stoichiometry: A 1:1 molar ratio of boronic acid to H₂bdea minimizes unreacted starting materials.
  • Catalysis: Lewis acids (e.g., MgSO₄) or mild bases (e.g., Et₃N) improve esterification efficiency.
  • Reaction Time: Monitoring via thin-layer chromatography (TLC) ensures termination before side reactions (e.g., boroxine formation). Evidence from analogous syntheses reports yields of 86–91% under reflux conditions in MeCN for 12–24 hours .

Q. What role does this ester play in enzyme inhibition studies, and what molar ratios are effective?

In lipase inhibition assays, 4-bromophenylboronic acid derivatives act as competitive inhibitors. A 1 M methanolic solution of the parent boronic acid was mixed with enzyme stock (1 mg/mL) at molar ratios of 13.5:1 to 135:1 (inhibitor:enzyme), with residual activity measured spectrophotometrically. Similar protocols can be adapted for the ester, though solubility adjustments may be required .

Methodological Considerations

Q. How is this compound utilized in radiopharmaceutical precursor synthesis?

Boronic esters are precursors for radiofluorination via copper-mediated reactions. For example, phenylboronic acid pinacol esters have been functionalized with silicon-rhodamines for PET/SPECT-NIR imaging agents. The bromine substituent in this ester allows further derivatization (e.g., Suzuki coupling) to introduce radiolabels (e.g., ¹⁸F) .

Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies in melting points or solubility data may arise from varying hydration states or impurities. Researchers should:

  • Validate purity via elemental analysis or HPLC.
  • Compare experimental data with computational predictions (e.g., density functional theory for thermal stability) .
  • Consult multiple sources (e.g., peer-reviewed studies over vendor catalogs) for consensus values .

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